molecular formula C18H16Cl2FNO3 B5370857 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine

2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine

Cat. No. B5370857
M. Wt: 384.2 g/mol
InChI Key: NUNOWYXZADGUNI-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Moreover, it has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10, which help to reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to determine the mechanism of action and potential side effects of this compound. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to determine the safe dosage and potential side effects of this compound. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis method of 2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine involves the reaction between 3,4-dichloroaniline and 3-fluoro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine to yield the final product.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4-(3-fluoro-2-methoxybenzoyl)morpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been investigated for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)morpholin-4-yl]-(3-fluoro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FNO3/c1-24-17-12(3-2-4-15(17)21)18(23)22-7-8-25-16(10-22)11-5-6-13(19)14(20)9-11/h2-6,9,16H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOWYXZADGUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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